5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Description
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H9Cl2N3OS and its molecular weight is 314.18. The purity is usually 95%.
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Biological Activity
5-Chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group, a methylthio group, and an amide functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N2OS
- Molecular Weight : 305.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Key Mechanisms:
- CDK Inhibition : The compound demonstrates inhibitory effects on CDK2 and CDK4, which are vital for the transition from G1 to S phase in the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
MCF7 | 12.50 | Cytotoxicity | |
A549 | 26.00 | Antitumor activity | |
HepG2 | 17.82 | Induction of apoptosis | |
NCI-H460 | 0.39 | Autophagy induction |
Case Studies
- Anticancer Efficacy : A study conducted by Li et al. demonstrated that the compound effectively inhibited the proliferation of MCF7 and A549 cells, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via CDK inhibition .
- Selectivity for Cancer Cells : Further investigations revealed that the compound selectively targets cancerous cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy .
- In Vivo Studies : Animal model studies have shown that treatment with this compound resulted in significant tumor reduction without severe side effects, suggesting its potential for clinical application in cancer treatment.
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASJCCVKNNZCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.